molecular formula C20H23ClN6O2 B2816999 8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923251-30-3

8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2816999
CAS-Nummer: 923251-30-3
Molekulargewicht: 414.89
InChI-Schlüssel: NRZIHDGGESPFCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-(3-((2-Chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core substituted with methyl groups at positions 1, 3, 6, and 5. The compound features a 3-((2-chlorophenyl)amino)propyl side chain at position 8, which distinguishes it from structurally related analogs. This substitution pattern influences its physicochemical properties, receptor binding affinity, and enzymatic interactions.

The molecular framework aligns with water-soluble adenosine receptor antagonists, where the imidazo[2,1-f]purinedione core enhances stability and bioavailability.

Eigenschaften

IUPAC Name

6-[3-(2-chloroanilino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)23-19(27)26(12)11-7-10-22-15-9-6-5-8-14(15)21/h5-6,8-9,22H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZIHDGGESPFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , a derivative of imidazopurine, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, focusing on its antidepressant-like effects and interactions with serotonin receptors.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Molecular Formula : C17H22ClN5O2
  • Molecular Weight : 363.84 g/mol

Biological Activity Overview

The compound exhibits notable biological activities primarily through its interaction with serotonin receptors and phosphodiesterase inhibition. Research indicates that it shows potential as an antidepressant and anxiolytic agent.

Serotonin Receptor Interaction

Research has demonstrated that derivatives of imidazo[2,1-f]purine compounds have significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions are crucial for mediating antidepressant effects:

  • 5-HT1A Receptor : Activation of this receptor is associated with anxiolytic and antidepressant effects. Studies have shown that compounds similar to the one exhibit agonistic activity at this receptor.
  • 5-HT7 Receptor : Compounds targeting this receptor may enhance mood and cognitive functions.

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the pharmacological effects of the compound:

  • Forced Swim Test (FST) : This test is commonly used to evaluate antidepressant-like activity. The compound demonstrated significant reductions in immobility time in mice, indicating potential antidepressant effects.
  • Safety Profile : Preliminary assessments reported that repeated administration did not lead to severe side effects commonly associated with traditional antidepressants. However, mild sedation and alterations in lipid metabolism were noted.

Case Studies

A comparative study involving two similar compounds (AZ-853 and AZ-861) highlighted differences in their pharmacokinetic profiles and side effect manifestations. The study concluded that while both compounds showed antidepressant-like activity, AZ-853 had a more favorable profile due to better brain penetration and fewer adverse effects related to weight gain and blood pressure fluctuations .

Data Tables

Compound NameKey ActivityReceptor AffinitySide Effects
AZ-853Antidepressant-like5-HT1A AgonistMild sedation
AZ-861Antidepressant-likeStronger AgonistWeight gain

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Receptor Binding

  • Chlorophenyl Position: The 2-chlorophenyl substitution in the target compound may confer higher adenosine receptor selectivity compared to the 3-chlorophenyl analog (), as ortho-substituents often sterically hinder off-target interactions .
  • Linker Length : Propyl chains (as in the target compound) vs. ethyl chains () improve solubility and conformational adaptability, critical for optimizing binding to hydrophobic receptor pockets .
  • Hybrid Structures: Compound 5 () demonstrates dual 5-HT1A/D2 receptor affinity and PDE4B/PDE10A inhibition, suggesting that bulky substituents (e.g., dihydroisoquinolinyl) broaden pharmacological profiles but reduce adenosine receptor specificity .

Enzymatic Inhibition Profiles

  • PDE4B/PDE10A inhibition is influenced by aromatic substituents. For example, electron-deficient groups (e.g., chloro) enhance PDE4B1 binding (IC50 = 220 nM for Compound 5), while methoxy groups () may reduce potency due to steric effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of the imidazo[2,1-f]purine core followed by coupling with a 2-chlorophenylamine derivative. Key steps include:

  • Use of solvents like dichloromethane or ethanol under controlled temperatures (40–60°C) to prevent side reactions .
  • Catalysts such as Pd-based complexes for cross-coupling reactions to introduce the chlorophenyl group .
  • Purification via column chromatography or HPLC to achieve >95% purity .
    • Optimization : Reaction yield and selectivity can be improved by adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents. Automated synthesis platforms may enhance reproducibility in multi-step protocols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl groups at positions 1,3,6,7) and the 2-chlorophenylamino-propyl side chain .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~412.45 g/mol based on analogs) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation and hydrogen-bonding interactions in the solid state .

Q. What solubility and formulation challenges are associated with this compound in biological assays?

  • Solubility : The 2-chlorophenyl group enhances lipophilicity, requiring solvents like DMSO or ethanol for initial dissolution. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) or micellar formulations .
  • Stability : Light-sensitive; store in amber vials at –20°C. Monitor degradation via HPLC under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. What preliminary assays are recommended to explore its mechanism of action?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A2A receptor due to purine core similarity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact this compound’s bioactivity?

  • SAR Insights :

  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group increases binding affinity to hydrophobic enzyme pockets compared to methoxy analogs, as shown in docking studies .
  • Propyl Chain Length : Shorter chains (ethyl vs. propyl) reduce potency by 30–50% in kinase inhibition assays, suggesting optimal spacer length for target engagement .
    • Experimental Design : Synthesize analogs via parallel synthesis and screen against a panel of 50+ kinases to identify selectivity profiles .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Model Selection :

  • Rodent Models : Assess oral bioavailability and CNS penetration due to the compound’s logP (~2.8). Use microdialysis for brain interstitial fluid sampling .
  • Toxicokinetics : Monitor liver enzyme (ALT/AST) levels and renal clearance in repeated-dose studies (14-day protocols) .
    • Analytical Methods : LC-MS/MS for plasma quantification with a lower limit of detection (LLOD) of 1 ng/mL .

Q. How can researchers resolve contradictory data on its metabolic stability across studies?

  • Case Analysis :

  • Discrepancy Source : Variability in microsomal assay conditions (e.g., human vs. rat liver microsomes, NADPH concentration).
  • Resolution Strategy : Standardize protocols using pooled human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
    • Data Validation : Cross-validate with hepatocyte models and in vivo metabolite profiling .

Q. What advanced computational methods can predict off-target interactions?

  • In Silico Tools :

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding cassettes (e.g., ABC transporters) to assess efflux risks .
  • Machine Learning : Train models on ChEMBL datasets to predict CYP inhibition and cardiotoxicity (hERG channel binding) .

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